molecular formula C14H13NO2 B1641082 Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Número de catálogo: B1641082
Peso molecular: 227.26 g/mol
Clave InChI: NZYZPIFLGYZYJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions that lead to biologically active compounds.

Anticancer Research

Recent studies have highlighted the compound's utility as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their anticancer properties. For instance, a study demonstrated that methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized through a Suzuki-Miyaura cross-coupling reaction, yielding high amounts of the desired product, which is crucial for developing new anticancer drugs .

Anticonvulsant Activity

The compound's structural features may also contribute to anticonvulsant activity. Analogues of compounds containing the pyridine moiety have shown promising results in preclinical models of epilepsy, suggesting that this compound could serve as a scaffold for developing new anticonvulsant agents .

Agricultural Applications

This compound has been investigated for its potential use as an agricultural fungicide. The compound can act as an intermediate for synthesizing more complex molecules with antifungal properties.

Synthesis of Agricultural Fungicides

Research indicates that derivatives of this compound can be modified to produce effective fungicides. The preparation methods often involve treating the compound with various metal salts and functional groups to enhance its biological activity against plant pathogens .

Materials Science

In materials science, this compound can be utilized in the development of novel polymers and materials due to its unique chemical properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Studies have shown that incorporating pyridine-containing compounds into polymers can enhance their resistance to degradation under various environmental conditions.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer Drug SynthesisHigh yield synthesis of pyrazolo derivatives
Anticonvulsant ActivityPromising results in preclinical epilepsy models
Agricultural ScienceFungicide DevelopmentEffective against plant pathogens
Materials SciencePolymer EnhancementImproved thermal stability and mechanical properties

Case Study 1: Anticancer Drug Development

A recent study synthesized methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate as a key intermediate for anticancer drugs. The research demonstrated that the resulting compounds exhibited significant cytotoxicity against various cancer cell lines, paving the way for further development of effective cancer treatments.

Case Study 2: Agricultural Applications

In agricultural research, derivatives synthesized from this compound were tested against common fungal pathogens affecting crops. The results indicated a high efficacy rate compared to existing fungicides, suggesting potential for commercial application.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing Methyl 2-(4-(pyridin-2-yl)phenyl)acetate?

The synthesis typically involves coupling a pyridinylphenyl moiety with an acetate ester. Key steps include:

  • Suzuki-Miyaura cross-coupling : To attach the pyridinyl group to the phenyl ring using palladium catalysts .
  • Esterification : Reacting the carboxylic acid intermediate with methanol under acidic or basic conditions, often employing thionyl chloride (SOCl₂) for activation .
  • Purification : Column chromatography or recrystallization to isolate the product, confirmed via NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated in related pyridinyl-acetate esters .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₃NO₂, theoretical 235.26 g/mol) .

Q. How is this compound applied in medicinal chemistry research?

  • Drug impurity profiling : Used as a reference standard for HPLC/LC-MS analysis of related pharmaceuticals .
  • Enzyme interaction studies : The pyridinyl group facilitates hydrogen bonding with biological targets, aiding in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Chiral resolution : Use chiral column chromatography or diastereomeric salt formation to separate enantiomers, critical for pharmacologically active derivatives .
  • Crystallographic validation : Single-crystal X-ray analysis confirms absolute configuration, as shown in analogous thiazolidinone derivatives .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while reducing side-product formation .
  • Temperature control : Lower temperatures (0–5°C) during esterification minimize hydrolysis .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Fluorine substitution : Introducing fluorine at the phenyl ring (as in 4F-MPH analogs) increases metabolic stability and blood-brain barrier permeability .
  • Ester hydrolysis : Replacing methyl with ethyl esters alters pharmacokinetics, as seen in prodrug studies .

Q. How can contradictory solubility data across studies be reconciled?

  • Solvent polarity effects : Solubility in DMSO (high) vs. water (low) reflects the compound’s lipophilic nature .
  • pH-dependent behavior : Protonation of the pyridinyl nitrogen at acidic pH increases aqueous solubility .

Propiedades

Fórmula molecular

C14H13NO2

Peso molecular

227.26 g/mol

Nombre IUPAC

methyl 2-(4-pyridin-2-ylphenyl)acetate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9H,10H2,1H3

Clave InChI

NZYZPIFLGYZYJD-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2

SMILES canónico

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2

Origen del producto

United States

Synthesis routes and methods I

Procedure details

7.85 g (34.3 mmol) of methyl 4-bromophenylacetate are introduced under argon into 95 ml of toluene and, at room temperature, 7.97 g (61.7 mmol) of diisopropylethylamine, 9.50 g (37.7 mmol) of 2-trimethylstannylpyridine and 0.4 g (0.3 mmol) of tetrakis(triphenylphosphane)palladium(0) are added. The mixture is then heated under reflux for 18 h. Cooling is followed by washing with 100 ml each of 1N hydrochloric acid and saturated sodium bicarbonate solution. The organic phase was discarded. The acidic and the basic aqueous phase were neutralized and each extracted with 100 ml of dichloromethane, and the combined organic phases were dried over magnesium sulfate and freed of solvent in vacuo. Example VII is obtained after silica gel chromatography (toluene/ethyl acetate gradient 5: 1-1:1) as a colorless oil.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphane)palladium(0)
Quantity
0.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under argon, 7.85 g (34.3 mmol) of methyl 4-bromophenylacetate are initially charged in 95 ml of toluene and, at room temperature, admixed with 7.97 g (61.7 mmol) of diisopropylethylamine, 9.50 g (37.7 mmol) of 2-trimethyl-stannylpyridine and 0.4 g (0.3 mmol) of tetrakis(triphenylphosphane)palladium(0). The mixture is then heated under reflux for 18 h. After cooling, the mixture is washed with in each case 100 ml of 1N hydrochloric acid and saturated sodium bicarbonate solution. The organic phase is discarded. The acidic and the basic aqueous phase are neutralized and in each case extracted with 100 ml of dichloromethane, and the combined organic phases are dried over sodium sulphate and freed from the solvent under reduced pressure. Example VII is obtained after silica gel chromatography (toluene/ethyl acetate gradient 5:1-1:1) as a colourless oil.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-trimethyl-stannylpyridine
Quantity
9.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis(triphenylphosphane)palladium(0)
Quantity
0.4 g
Type
reactant
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.